10-Pentadecenoic acid, methyl ester, (E)- 10-Pentadecenoic acid, methyl ester, (E)-
Brand Name: Vulcanchem
CAS No.: 90176-51-5
VCID: VC3841287
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3
SMILES: CCCCC=CCCCCCCCCC(=O)OC
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

10-Pentadecenoic acid, methyl ester, (E)-

CAS No.: 90176-51-5

Cat. No.: VC3841287

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

10-Pentadecenoic acid, methyl ester, (E)- - 90176-51-5

Specification

CAS No. 90176-51-5
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name methyl pentadec-10-enoate
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3
Standard InChI Key JEDIPLFNJDRCFD-UHFFFAOYSA-N
SMILES CCCCC=CCCCCCCCCC(=O)OC
Canonical SMILES CCCCC=CCCCCCCCCC(=O)OC

Introduction

Chemical Structure and Isomerism

Molecular Architecture

The compound features a 15-carbon backbone with a methyl ester group at the carboxyl terminus and a trans-configured (EE) double bond between carbons 10 and 11. This configuration distinguishes it from its cis-isomer (CAS 90176-52-6), which exhibits distinct physical and chemical behaviors . The trans orientation reduces steric hindrance, leading to a linear molecular geometry that influences melting points and solubility .

The IUPAC name, methyl (10E)-10-pentadecenoate, reflects its esterified form and double-bond position. Computational models derived from SMILES notation (O=C(OC)CCCCCCCCC=CCCCC\text{O=C(OC)CCCCCCCCC=CCCCC}) and InChIKey (JEDIPLFNJDRCFD-VOTSOKGWSA-N\text{JEDIPLFNJDRCFD-VOTSOKGWSA-N}) confirm its stereochemical specificity .

Isomeric Differentiation

Comparative studies between the EE- and ZZ-isomers reveal significant differences in physicochemical properties. For instance, the trans-isomer exhibits a higher melting point due to efficient packing of its linear structure, whereas the cis-isomer’s bent shape lowers intermolecular interactions . Nuclear magnetic resonance (NMR) spectroscopy distinguishes these isomers through characteristic coupling constants (JJ) for trans (J1518HzJ \approx 15–18 \, \text{Hz}) versus cis (J1012HzJ \approx 10–12 \, \text{Hz}) double bonds .

Synthesis and Production

Esterification Pathways

10-Pentadecenoic acid, methyl ester, (E)- is synthesized via acid-catalyzed esterification of 10-pentadecenoic acid with methanol. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at concentrations of 0.5–1.5% facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by methanol . Optimal conditions include a 1:3 molar ratio of fatty acid to methanol, 60°C reaction temperature, and 500 rpm stirring for 2 hours, achieving conversions exceeding 95% .

Transesterification from Triglycerides

Industrial-scale production often employs transesterification of triglycerides from natural oils. For example, waste cooking oil treated with H2SO4\text{H}_2\text{SO}_4 and potassium hydroxide (KOH\text{KOH}) yields FAMEs with 71–77% purity . Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of C15:1\text{C}_{15:1} methyl esters in these mixtures .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s boiling point is 320.9 \pm 11.0 \, ^\circ\text{C}, and its predicted density is 0.878±0.06g/cm30.878 \pm 0.06 \, \text{g/cm}^3 at 25°C . These values align with trends for unsaturated FAMEs, where increased double bond count lowers density but elevates boiling points due to polarity effects .

<table> <tr> <th>Property</th> <th>Value</th> <th>Reference</th> </tr> <tr> <td>Molecular Weight</td> <td>254.41 g/mol</td> <td>[1][5]</td> </tr> <tr> <td>Boiling Point</td> <td>320.9 ± 11.0 °C</td> <td>[2]</td> </tr> <tr> <td>Density</td> <td>0.878 ± 0.06 g/cm³</td> <td>[2]</td> </tr> <tr> <td>Purity</td> <td>>99%</td> <td>[1][7]</td> </tr> </table>

Reactivity and Stability

Analytical Characterization

Gas Chromatography (GC)

GC-MS analysis using polar columns (e.g., DB-WAX) resolves C15:1\text{C}_{15:1} isomers via retention time differences. The trans-isomer elutes earlier (22.02 min) than the cis counterpart (24.16 min) due to reduced stationary phase interaction . Electron ionization (EI) spectra show dominant fragments at m/zm/z 74 (McLafferty rearrangement) and m/zm/z 55 (allylic cleavage) .

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR identifies ester carbonyl (νC=O1740cm1\nu_{\text{C=O}} \approx 1740 \, \text{cm}^{-1}) and trans double bond (νC=C965cm1\nu_{\text{C=C}} \approx 965 \, \text{cm}^{-1}) absorption bands, distinguishing it from cis isomers (νC=C725cm1\nu_{\text{C=C}} \approx 725 \, \text{cm}^{-1}) .

Applications in Research and Industry

Lipid Biochemistry

As a lipid standard, the compound calibrates GC and LC systems for quantifying unsaturated fatty acids in biological samples . Its use in membrane fluidity studies highlights how trans fats alter phospholipid bilayer dynamics compared to cis configurations .

Biofuel Research

In biodiesel production, C15:1\text{C}_{15:1} methyl esters improve cold-flow properties due to their lower crystallization temperatures. Blending with saturated FAMEs achieves ASTM D6751 specifications for cloud point and calorific value (9,572.58 Cal/g) .

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